molecular formula C13H18O B13414434 1-[4-(2-Methylpropyl)phenyl]propan-2-one CAS No. 64758-89-0

1-[4-(2-Methylpropyl)phenyl]propan-2-one

Cat. No.: B13414434
CAS No.: 64758-89-0
M. Wt: 190.28 g/mol
InChI Key: DQVSPHVDHURYLJ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to a carbon atom within an aromatic ring system, or as part of a side chain attached to the ring. libretexts.org These compounds are generally more stable than their aliphatic counterparts because of the electron delocalization between the aromatic ring and the carbonyl group.

Table 1: Physicochemical Properties of 1-[4-(2-Methylpropyl)phenyl]propan-2-one

Property Value
Molecular Formula C₁₃H₁₈O
Average Mass 190.286 g/mol
Monoisotopic Mass 190.135765 g/mol

This data is compiled from chemical databases. epa.gov

Strategic Significance as a Synthetic Intermediate

The primary significance of this compound in synthetic organic chemistry lies in its role as a precursor or intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. The carbon skeleton of this compound is identical to that of the widely-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241), whose chemical name is 2-[4-(2-methylpropyl)phenyl]propanoic acid. matrix-fine-chemicals.com

Various industrial syntheses of Ibuprofen have been developed, and many of these routes can involve ketone intermediates that are structurally related to this compound. For instance, Friedel-Crafts acylation of isobutylbenzene (B155976) is a common step in Ibuprofen synthesis, which produces aromatic ketone precursors. google.com Compounds such as 1-[4-(2-methylpropyl)phenyl]ethanone are known impurities in Ibuprofen manufacturing processes. lgcstandards.com The conversion of the ketone functional group to a carboxylic acid is a key transformation in these synthetic pathways. Therefore, this compound represents a key structural motif and a potential direct precursor in the synthesis of this important pharmaceutical agent.

Evolution of Research Trajectories for Related Structures

Research involving aromatic ketones is continuously evolving, moving beyond their traditional roles to unlock new synthetic possibilities. A significant challenge in this area has been the difficulty of cleaving the strong carbon-carbon bonds adjacent to the carbonyl group, which has limited their use in certain types of reactions, such as cross-coupling. waseda.jp

However, recent breakthroughs are changing this landscape. Researchers have developed innovative one-pot methods to transform aromatic ketones into aromatic esters via a sequential Claisen and retro-Claisen reaction process. waseda.jp These resulting esters can then efficiently participate in deacylative cross-coupling reactions with a wide range of nucleophiles. This novel approach significantly broadens the synthetic utility of aromatic ketones, allowing them to be used as versatile building blocks for creating a diverse array of valuable aromatic compounds. waseda.jp This represents a major advancement, offering a more streamlined and cost-effective way to utilize aromatic ketones in the synthesis of pharmaceuticals and advanced materials. waseda.jpmarketresearchfuture.com This trajectory suggests that the synthetic potential of compounds like this compound is expanding, promising new and more efficient routes to complex target molecules.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-[4-(2-Methylpropyl)phenyl]ethanone
2-[4-(2-Methylpropyl)phenyl]propanoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64758-89-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-2-one

InChI

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,8-9H2,1-3H3

InChI Key

DQVSPHVDHURYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 4 2 Methylpropyl Phenyl Propan 2 One

Historical Perspectives on Synthetic Routes

Historically, the synthesis of aryl ketones bearing a p-alkyl group, such as the target compound, has been closely linked to the production of nonsteroidal anti-inflammatory drugs (NSAIDs). The most notable example is ibuprofen (B1674241), for which a closely related ketone, 1-[4-(2-methylpropyl)phenyl]ethanone (more commonly known as 4'-isobutylacetophenone), is a key precursor. sciencesnail.combris.ac.uk

The original commercial synthesis of ibuprofen, developed by the Boots Pure Chemical Company in the 1960s, was a six-step process that began with the Friedel-Crafts acylation of isobutylbenzene (B155976) to produce 4'-isobutylacetophenone. scheikundeinbedrijf.nlwikipedia.orgresearchgate.net This "Boots process" established the industrial viability of using Friedel-Crafts chemistry to create the core aryl ketone structure from which the final active pharmaceutical ingredient could be elaborated. sciencesnail.comscheikundeinbedrijf.nl Although effective, this route had a low atom economy, generating significant chemical waste. scheikundeinbedrijf.nlewadirect.com

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more efficient, three-step synthesis of ibuprofen, which has become a hallmark of green chemistry. scheikundeinbedrijf.nlepa.gov This newer process also commences with a Friedel-Crafts acylation of isobutylbenzene but utilizes recyclable hydrogen fluoride (B91410) as both a catalyst and solvent, drastically improving atom economy from approximately 40% to nearly 80% and reducing waste. wikipedia.orgewadirect.comepa.gov These historical developments underscore the central role of Friedel-Crafts acylation in producing key precursors for this family of compounds.

Friedel-Crafts Acylation Approaches to Precursors

The Friedel-Crafts reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone for attaching acyl groups to aromatic rings. byjus.com This electrophilic aromatic substitution is the most direct and widely used method for synthesizing aryl ketone precursors from alkylbenzenes like isobutylbenzene.

The acylation of isobutylbenzene is a classic example of the Friedel-Crafts reaction, typically aimed at producing 4'-isobutylacetophenone, the precursor for the highly optimized BHC ibuprofen synthesis. sciencesnail.comgoogle.com The reaction involves treating isobutylbenzene with an acylating agent in the presence of a strong Lewis acid catalyst.

Common acylating agents include acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). google.com The choice of catalyst has evolved over time, with early syntheses relying on stoichiometric amounts of aluminum chloride (AlCl₃). researchgate.net While effective, the use of AlCl₃ leads to the formation of large volumes of aqueous salt wastes during workup. epa.gov Modern, greener approaches have replaced AlCl₃ with recyclable catalysts like anhydrous hydrogen fluoride (HF) or solid acid catalysts such as zeolites. scheikundeinbedrijf.nlnih.gov

The reaction is highly regioselective, with the acyl group adding almost exclusively at the para position of the isobutylbenzene ring. This is due to the steric hindrance imposed by the bulky isobutyl group, which disfavors substitution at the ortho positions.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Isobutylbenzene
CatalystAcylating AgentKey AdvantagesKey DisadvantagesReference
Aluminum Chloride (AlCl₃)Acetyl Chloride / Acetic AnhydrideHigh reactivity, well-establishedStoichiometric amounts required, generates significant waste researchgate.net
Hydrogen Fluoride (HF)Acetic AnhydrideActs as both catalyst and solvent, recyclable, high atom economyHighly corrosive and hazardous material scheikundeinbedrijf.nlepa.gov
ZeolitesAcetic AnhydrideSolid catalyst, easily separated, reusable, environmentally friendlyMay require higher temperatures or longer reaction times ucl.ac.uk

The mechanism of Friedel-Crafts acylation proceeds through a well-understood, three-step electrophilic aromatic substitution pathway. byjus.comwikipedia.org

Formation of the Electrophile : The Lewis acid catalyst reacts with the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion. This ion is stabilized by resonance, with a significant contribution from a structure where the carbon-oxygen bond is a triple bond and the positive charge resides on the oxygen atom. echemi.com

Electrophilic Attack : The π-electron system of the aromatic ring (isobutylbenzene) acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost. byjus.comlibretexts.org

Deprotonation : A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. byjus.comwikipedia.org

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the acylium ion does not undergo carbocation rearrangements. echemi.com Furthermore, the product of the reaction, an aryl ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring towards further substitution. This deactivation effectively prevents polyacylation, a common issue in Friedel-Crafts alkylation reactions. echemi.comlibretexts.org

Advanced Ketone Synthesis Techniques

Beyond the classic Friedel-Crafts reaction, other methodologies can be applied to synthesize or further functionalize aryl ketones like 1-[4-(2-methylpropyl)phenyl]propan-2-one. These techniques offer alternative pathways and allow for specific modifications of the ketone structure.

The alpha (α) position, the carbon atom adjacent to the carbonyl group, is a key site for the functionalization of ketones. Alpha-halogenation is a fundamental reaction where an α-hydrogen is replaced by a halogen (Cl, Br, or I). wikipedia.orgchemistrysteps.com This reaction can be performed under either acidic or basic conditions, proceeding through different mechanisms. pressbooks.pub

Under acidic conditions, the reaction proceeds via an enol intermediate. nih.govlibretexts.org The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration. libretexts.org This method is generally preferred for laboratory synthesis as the reaction typically stops after a single halogenation. The introduction of the first electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. pressbooks.pub

Table 2: Mechanistic Steps of Acid-Catalyzed Alpha-Halogenation
StepDescription
1Protonation of the carbonyl oxygen by an acid catalyst.
2Deprotonation at the α-carbon to form a nucleophilic enol intermediate (rate-determining step).
3The enol's C=C double bond attacks the diatomic halogen (e.g., Br₂), adding the halogen to the α-carbon.
4Deprotonation of the carbonyl oxygen to yield the final α-halo ketone and regenerate the acid catalyst.

In contrast, base-promoted halogenation occurs via an enolate intermediate. chemistrysteps.com The introduction of a halogen increases the acidity of the remaining α-hydrogens, causing subsequent halogenations to be faster than the first. This often leads to polyhalogenated products and is harder to control for monosubstitution. chemistrysteps.compressbooks.pub The resulting α-halo ketones are versatile synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones. libretexts.org

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is highly relevant in pharmaceutical chemistry. For instance, its conversion to ibuprofen results in a chiral center, where only the (S)-enantiomer possesses the desired pharmacological activity. medicilon.com

Advanced synthetic methods can be employed to control the stereochemistry of reactions involving ketone derivatives. Stereoselective reductions of the carbonyl group can produce chiral alcohols, and stereoselective alkylations at the α-position can create new chiral centers. For example, continuous-flow synthesis methods have been developed that allow for the rapid and controlled synthesis of ibuprofen, involving steps like aryl migration reactions or direct alkylation of benzylic anions. nih.gov These modern techniques offer precise control over reaction conditions, which is crucial for achieving high stereoselectivity in the synthesis of complex pharmaceutical molecules derived from simple ketone precursors.

Catalytic Strategies in this compound Formation

Catalysis is central to the efficient synthesis of complex organic molecules, offering pathways that are both selective and high-yielding. For the formation of this compound, strategies involving transition metals are well-established in analogous systems, while organocatalytic methods represent an emerging area of research.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium, are powerful tools for forging the carbon-carbon bonds necessary to construct this compound. A highly pertinent strategy is the Wacker-Tsuji oxidation, which converts terminal olefins into methyl ketones.

The Wacker oxidation is an industrial process that traditionally synthesizes ethanal from ethene using a palladium catalyst, with copper serving as a redox cocatalyst. masterorganicchemistry.com The laboratory-scale modification, often called the Wacker-Tsuji oxidation, is effective for producing a variety of ketones from terminal alkenes. masterorganicchemistry.com In a potential synthesis for this compound, a suitable precursor such as 4-isobutyl-allylbenzene would be oxidized using a palladium(II) catalyst. The reaction mechanism typically involves the nucleophilic attack of water on the palladium-coordinated alkene, with the reduced palladium(0) being reoxidized by a co-catalyst or a terminal oxidant like oxygen, copper(II) salts, or benzoquinone. masterorganicchemistry.comorganic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient Wacker-type oxidation systems. For instance, systems using molecular oxygen as the terminal oxidant are considered green as they produce water as the only stoichiometric byproduct. rsc.orgnih.gov Research has demonstrated high yields and selectivities for the conversion of various styrene (B11656) derivatives to their corresponding methyl ketones under mild conditions, providing a strong precedent for the synthesis of this compound. rsc.orgnih.gov

SubstrateCatalyst SystemOxidantSolventYield (%)Selectivity (%)
StyrenePd(IiPr)(OAc)₂·(H₂O)TBHPToluene>97-
StyrenePdCl₂(MeCN)₂Benzoquinone/NaNO₂/HClO₄aq. MeOH96>99
Styrene DerivativesPd(0)/CarbonH₂O₂Dioxane/H₂Oup to 95-

This table presents data from analogous Wacker-type oxidation reactions on styrene and its derivatives, which serve as models for the synthesis of this compound.

Other transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could also be envisioned for the synthesis of this ketone. These methods would involve coupling an organometallic derivative of isobutylbenzene with an appropriate three-carbon acylating agent equivalent.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in industrial synthesis, driving innovation toward more sustainable and economical manufacturing.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions can be facilitated by techniques such as grinding (mechanochemistry) or microwave irradiation. acs.orgacs.org

For the synthesis of aryl ketones, solvent-free Friedel-Crafts acylation represents a viable green strategy. Research has shown that stable, non-hygroscopic solid acid catalysts, such as aluminum dodecatungstophosphate, can effectively catalyze the acylation of arenes with acylating agents under solvent-free conditions. organic-chemistry.org This approach avoids the use of large quantities of hazardous solvents and corrosive Lewis acids like AlCl₃. Mechanochemical methods, such as high-speed ball milling, have also been employed for the synthesis of various heterocyclic compounds from alkyl-aryl ketones, demonstrating the potential of this technique to drive reactions in the solid state. acs.org

Reaction TypeReactantsConditionsBenefit
Friedel-Crafts AcylationArene, Acylating AgentSolid Acid Catalyst (AlPW₁₂O₄₀), Solvent-FreeAvoids corrosive Lewis acids and organic solvents. organic-chemistry.org
Gewald ReactionAryl Ketone, Malononitrile, SulfurHigh-Speed Ball Milling, Solvent-FreeEliminates solvent, can be catalytic in base. acs.org
Enaminone SynthesisAcetylacetone, Substituted AnilineMicrowave Irradiation, Solvent-FreeRapid reaction time (15 min), high yields, simple workup. acs.org

This table summarizes examples of solvent-free synthetic methods applicable to the formation of aryl ketones or their derivatives.

Atom Economy and Sustainable Methodologies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates minimal waste generation at the molecular level.

The industrial synthesis of the well-known anti-inflammatory drug Ibuprofen, which shares the 4-(2-methylpropyl)phenyl moiety with the target compound, provides a classic case study in the improvement of atom economy. The original "brown" synthesis developed by the Boots Company was a six-step process with a low atom economy of approximately 40%, generating significant waste. In contrast, the modern, greener BHC Company synthesis involves only three catalytic steps and achieves an atom economy of 77%. This streamlined process not only reduces waste but also enhances economic efficiency.

For the synthesis of this compound, a sustainable methodology would prioritize high atom economy. The previously mentioned Wacker-Tsuji oxidation of 4-isobutyl-allylbenzene using molecular oxygen as the oxidant exemplifies such an approach.

Reaction: C₁₃H₁₈ + ½ O₂ → C₁₃H₁₈O

In this idealized reaction, all atoms from the organic substrate are incorporated into the final ketone product. If molecular oxygen is the oxidant, the only byproduct is water, leading to a very high theoretical atom economy.

Synthetic Route (Hypothetical)Reaction TypeKey ReagentsKey ByproductsTheoretical Atom Economy (%)
Wacker-Tsuji OxidationAddition/Oxidation4-Isobutyl-allylbenzene, O₂H₂O~91% (100% excluding O₂)
Friedel-Crafts AcylationSubstitutionIsobutylbenzene, Propionyl Chloride, AlCl₃HCl, AlCl₃ waste~58%

This table provides a comparative analysis of the theoretical atom economy for potential synthetic routes to aryl ketones, illustrating the benefits of addition-type reactions over substitution reactions that generate stoichiometric waste.

By prioritizing catalytic strategies with high atom economy and exploring solvent-free conditions, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 1 4 2 Methylpropyl Phenyl Propan 2 One

Carbonyl Group Chemistry

The carbonyl group (C=O) is a site of significant electrophilicity at the carbon atom, making it a prime target for nucleophilic attack. This reactivity is fundamental to many of the transformations the molecule undergoes.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This process changes the hybridization of the carbonyl carbon from sp² to sp³. ncert.nic.in For 1-[4-(2-Methylpropyl)phenyl]propan-2-one, this can be generalized as follows:

Reduction with Hydride Reagents: Strong nucleophiles like the hydride ion (H⁻), delivered by reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), add to the carbonyl carbon. A subsequent workup with a proton source yields the corresponding secondary alcohol, 2-[4-(2-methylpropyl)phenyl]propan-1-ol. bham.ac.uk

Addition of Organometallic Reagents: Carbon nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the carbonyl carbon. bham.ac.uk This reaction is a powerful method for forming new carbon-carbon bonds and results in the formation of a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), results in the formation of a cyanohydrin. rsc.org This reaction is often base-catalyzed to generate the more potent cyanide nucleophile. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions

ReactantReagent(s)ProductReaction Type
This compound1. NaBH₄ 2. H₃O⁺2-[4-(2-Methylpropyl)phenyl]propan-1-olReduction
This compound1. CH₃MgBr 2. H₃O⁺2-Methyl-1-[4-(2-methylpropyl)phenyl]propan-2-olGrignard Reaction
This compoundHCN, KCN2-Hydroxy-2-methyl-3-[4-(2-methylpropyl)phenyl]propanenitrileCyanohydrin Formation

Condensation and Derivatization Reactions

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically followed by the elimination of a small molecule, such as water. libretexts.orgiupac.org These reactions are crucial for creating derivatives of ketones.

Imine and Enamine Formation: Primary amines (R-NH₂) react with the ketone to form imines (Schiff bases), while secondary amines (R₂NH) yield enamines. These reactions are typically acid-catalyzed and reversible. rsc.org

Oxime and Hydrazone Formation: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime and with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. These derivatives are often crystalline solids and historically have been used for the characterization of aldehydes and ketones. ncert.nic.in

Table 2: Condensation and Derivatization Reactions

ReactantReagentProduct Type
This compoundMethylamine (CH₃NH₂)Imine
This compoundDimethylamine ((CH₃)₂NH)Enamine
This compoundHydroxylamine (NH₂OH)Oxime
This compoundHydrazine (H₂NNH₂)Hydrazone

Aromatic Ring Reactivity

The phenyl group of the molecule can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of this substitution are controlled by the existing substituents on the ring.

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring is substituted with two groups: an isobutyl group and a propan-2-one group. Their directing effects are as follows:

Isobutyl Group (-CH₂CH(CH₃)₂): This is an alkyl group, which is an electron-donating group (EDG) through an inductive effect. EDGs are activating and direct incoming electrophiles to the ortho and para positions. cognitoedu.orgwikipedia.orgsavemyexams.com

Propan-2-one Group (-CH₂COCH₃): This group contains a carbonyl, which is an electron-withdrawing group (EWG). EWGs are deactivating and direct incoming electrophiles to the meta position. cognitoedu.orgwikipedia.orgsavemyexams.com

Since the two groups are para to each other, their directing effects are antagonistic. The activating isobutyl group directs substitution to its ortho positions (meta to the ketone group), while the deactivating ketone group directs to its meta positions (ortho to the isobutyl group). In such cases, the more powerfully activating group generally controls the position of substitution. uci.edu Therefore, electrophilic substitution is most likely to occur at the positions ortho to the isobutyl group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-[3-Nitro-4-(2-methylpropyl)phenyl]propan-2-one
BrominationBr₂, FeBr₃1-[3-Bromo-4-(2-methylpropyl)phenyl]propan-2-one
SulfonationSO₃, H₂SO₄2-(2-Oxopropyl)-5-(2-methylpropyl)benzenesulfonic acid

Functionalization of the Phenyl Moiety

Beyond substitution on the ring itself, the benzylic position of the isobutyl group offers another site for reactivity. The carbon atom attached directly to the aromatic ring is known as the benzylic carbon. C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isobutyl side chain. masterorganicchemistry.com This vigorous oxidation typically cleaves the C-C bonds of the alkyl chain, converting it to a carboxylic acid, resulting in the formation of 4-(2-oxopropyl)benzoic acid, provided the benzylic carbon has at least one hydrogen. masterorganicchemistry.com

Alpha-Carbon Reactivity

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic. ncert.nic.in Their removal by a base generates a resonance-stabilized enolate anion, which is a potent nucleophile. wikipedia.orgmasterorganicchemistry.com this compound has two different α-carbons: the methyl carbon (C3) and the benzylic methylene (B1212753) carbon (C1).

The protons on the benzylic methylene carbon are generally more acidic than those on the methyl carbon due to the additional resonance stabilization provided by the phenyl ring. However, the formation of the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. wikipedia.orgbham.ac.uk A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the less substituted (kinetic) enolate by removing a proton from the methyl group. wikipedia.org A weaker base, allowing for equilibrium, will favor the more stable, substituted (thermodynamic) benzylic enolate. wikipedia.org

Alpha-Halogenation: In the presence of an acid or base catalyst, the ketone can react with halogens (Cl₂, Br₂, I₂) to substitute one or more α-hydrogens. libretexts.orglibretexts.org Under acidic conditions, the reaction typically proceeds through an enol intermediate and results in monosubstitution, favoring the more substituted α-carbon. youtube.com Under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as each successive halogenation makes the remaining α-hydrogens more acidic. youtube.com

Aldol (B89426) Condensation: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone. wikipedia.orglibretexts.org This base-catalyzed reaction, known as an aldol addition, forms a β-hydroxy ketone. masterorganicchemistry.com Upon heating, this product can dehydrate to form an α,β-unsaturated ketone, the final product of an aldol condensation. wikipedia.org Because ketones are generally less reactive than aldehydes in aldol reactions, the equilibrium may not strongly favor the product. quimicaorganica.org A crossed aldol condensation with a more reactive aldehyde that cannot form an enolate itself (like benzaldehyde) is often more efficient. libretexts.orgmasterorganicchemistry.com

Enolization and Enolate Chemistry

Ketones with α-hydrogens, such as this compound, can exist in equilibrium with their enol tautomers under acidic or basic conditions. The formation of the enolate anion under basic conditions is a fundamental process that underpins much of its reactivity. The negative charge of the enolate is stabilized by resonance, delocalizing onto the oxygen atom. vanderbilt.edu

The acidity of the α-protons in ketones typically results in pKa values in the range of 16-20. vanderbilt.edu The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic and the thermodynamic enolate.

Kinetic Enolate: This enolate is formed faster and typically results from the removal of the less sterically hindered proton. Its formation is favored by strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in aprotic solvents. vanderbilt.eduwvu.edu For this compound, the kinetic enolate would form by deprotonation of the methyl group.

Thermodynamic Enolate: This is the more stable enolate, usually having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide) at room temperature in a protic solvent. vanderbilt.edulibretexts.org For this compound, the thermodynamic enolate forms by deprotonation of the methylene (CH2) group.

These enolates are potent nucleophiles and can react with a variety of electrophiles at the α-carbon. bham.ac.uk

Alkylation and Arylation Reactions at the Alpha-Position

The enolate of this compound can undergo alkylation at the alpha-position through an SN2 reaction with an appropriate alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond, extending the carbon skeleton.

The choice of reaction conditions determines which α-carbon is alkylated.

Kinetic Alkylation: Using LDA at low temperatures will preferentially form the enolate at the less substituted methyl carbon, leading to alkylation at that position. youtube.com

Thermodynamic Alkylation: Using a base like sodium hydride (NaH) at higher temperatures allows for equilibration and favors the formation of the more stable enolate at the methylene carbon, resulting in alkylation at the more substituted position. libretexts.org

The success of this reaction is highly dependent on the alkyl halide used; primary and methyl halides are preferred as secondary and tertiary halides tend to undergo competing elimination reactions. wvu.eduyoutube.com The general procedure involves the complete formation of the enolate by adding the base first, followed by the subsequent addition of the alkyl halide. mnstate.edu

ConditionBaseTemperatureResulting EnolateAlkylation Position
KineticLDA-78 °CLess substitutedMethyl group (C1)
ThermodynamicNaORRoom TempMore substitutedMethylene group (C3)

Halogenation Reactions of the Alpha-Carbon

The α-carbon of this compound can be halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂) under both acidic and basic conditions, proceeding through different mechanisms. pressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of reaction is dependent on the formation of the enol and not the concentration of the halogen. vanderbilt.edu This method typically results in the substitution of only one α-hydrogen, as the introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enolization. pressbooks.publibretexts.org

Base-Promoted Halogenation: In the presence of a base, the reaction occurs via an enolate intermediate. The first halogenation makes the remaining α-protons on the same carbon even more acidic due to the inductive effect of the halogen. libretexts.orglibretexts.org This accelerates subsequent halogenation steps, leading to polyhalogenation at the same carbon. wvu.edupressbooks.pub For a methyl ketone like this compound, this can lead to the Haloform Reaction . In this reaction, the methyl group is tri-halogenated. The resulting trihalomethyl group is a good leaving group and is cleaved upon nucleophilic attack by hydroxide (B78521), ultimately yielding a carboxylate and a haloform (CHX₃). libretexts.orglibretexts.org

Oxidation and Reduction Pathways

Selective Oxidation of the Ketone Functionality

The ketone group in this compound can be oxidized to form an ester through the Baeyer-Villiger oxidation . This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.gov The reaction proceeds by inserting an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgyoutube.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory ability is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups are a methyl group and a 4-(2-methylpropyl)benzyl group. The benzyl (B1604629) group has a higher migratory aptitude than the methyl group, thus the expected product of the Baeyer-Villiger oxidation would be 4-(2-methylpropyl)benzyl acetate.

Reductive Transformations to Alcohols and Alkanes

The carbonyl group of this compound is readily reduced to a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-[4-(2-methylpropyl)phenyl]propan-2-ol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk This is typically followed by a protonation step (workup) to yield the alcohol. masterorganicchemistry.com

ReagentProductFunctional Group Transformation
Sodium Borohydride (NaBH₄)1-[4-(2-Methylpropyl)phenyl]propan-2-olKetone to Secondary Alcohol
Wolff-Kishner (H₂NNH₂, KOH)2-methyl-1-(4-propylphenyl)propaneKetone to Alkane (Methylene)
Clemmensen (Zn(Hg), HCl)2-methyl-1-(4-propylphenyl)propaneKetone to Alkane (Methylene)

Reduction to Alkane: Complete reduction of the ketone to an alkane (deoxygenation) can be achieved under more forceful conditions.

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH). The reaction proceeds through a hydrazone intermediate.

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for ketones that are stable in strong acid.

Both methods would convert this compound into 2-methyl-1-(4-propylphenyl)propane.

Rearrangement Reactions and Fragmentations

Aryl alkyl ketones like this compound can undergo rearrangement reactions under specific conditions. One of the most notable is the Willgerodt-Kindler reaction . wikipedia.org This reaction converts an aryl alkyl ketone into a terminal amide (or thioamide) with the same number of carbon atoms. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out by heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124) (the Kindler modification). wikipedia.orgthieme-connect.de The net effect is the migration of the carbonyl group to the end of the alkyl chain and its transformation into a thioamide functional group. organic-chemistry.org Subsequent hydrolysis can convert the thioamide to the corresponding amide and then to a carboxylic acid. wikipedia.org

The proposed mechanism involves the initial formation of an enamine from the ketone and the secondary amine. wikipedia.orgthieme-connect.de This enamine then reacts with sulfur. A series of complex rearrangements, possibly involving iminium-aziridinium intermediates, leads to the migration of the amine functionality to the terminal carbon of the side chain. organic-chemistry.orgthieme-connect.de For this compound, this reaction would ultimately lead to the formation of 2-(4-(2-methylpropyl)phenyl)propanethioamide, and upon hydrolysis, 2-(4-(2-methylpropyl)phenyl)propanoic acid (Ibuprofen). researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 4 2 Methylpropyl Phenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-[4-(2-Methylpropyl)phenyl]propan-2-one, NMR spectroscopy allows for the unambiguous assignment of protons and carbons, confirming the connectivity and electronic environment of each atom within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the isobutyl group, the aromatic ring, the methylene (B1212753) bridge, and the terminal methyl ketone group.

The protons on the para-substituted aromatic ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.0-7.2 ppm. libretexts.org The benzylic protons of the -CH₂- group adjacent to the aromatic ring would likely resonate as a singlet around δ 3.6 ppm. libretexts.org The protons of the acetyl group (-COCH₃) are anticipated to produce a sharp singlet at approximately δ 2.1 ppm.

The isobutyl substituent protons would present more complex signals. The two methyl groups (-CH(CH₃)₂) are equivalent and would appear as a doublet around δ 0.9 ppm. The methine proton (-CH(CH₃)₂) would be a multiplet (septet or nonet) near δ 1.8 ppm, and the methylene protons (-CH₂-) attached to the aromatic ring would produce a doublet around δ 2.4 ppm. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Isobutyl -CH₃ (6H) ~ 0.9 Doublet (d)
Isobutyl -CH (1H) ~ 1.8 Multiplet (m)
Isobutyl Ar-CH₂ (2H) ~ 2.4 Doublet (d)
Aromatic H (2H, ortho to alkyl) ~ 7.1 Doublet (d)
Aromatic H (2H, ortho to ketone) ~ 7.1 Doublet (d)
Benzylic -CH₂-CO (2H) ~ 3.6 Singlet (s)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone, typically appearing in the δ 205-220 ppm region. libretexts.org The carbons of the aromatic ring are expected to resonate between δ 125-150 ppm. libretexts.orglibretexts.org Due to the para-substitution, four signals are anticipated for the six aromatic carbons, with the substituted carbons (ipso-carbons) showing distinct chemical shifts. The benzylic methylene carbon and the acetyl methyl carbon would have characteristic shifts in the alkyl region. The carbons of the isobutyl group would also appear in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~ 207
Aromatic C (quaternary, C-CH₂) ~ 135
Aromatic C (quaternary, C-isobutyl) ~ 140
Aromatic CH (2C) ~ 129
Aromatic CH (2C) ~ 128
Benzylic -CH₂-CO ~ 50
Acetyl -CH₃ ~ 29
Isobutyl Ar-CH₂ ~ 45
Isobutyl -CH ~ 30

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the isobutyl group: the methine proton with the adjacent methylene and methyl protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring. studylib.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org It allows for the definitive assignment of each proton signal to its attached carbon. For instance, the aromatic proton signals around δ 7.1 ppm would correlate with the aromatic carbon signals around δ 128-129 ppm, and the acetyl proton singlet at δ 2.1 ppm would correlate with the acetyl carbon at δ 29 ppm. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). libretexts.org HMBC is crucial for connecting different fragments of the molecule. Key correlations would include the benzylic protons (-CH₂-CO) showing a cross-peak to the carbonyl carbon (C=O) and the ipso-carbon of the aromatic ring. The protons of the acetyl methyl group would also show a correlation to the carbonyl carbon. Similarly, the protons of the isobutyl group would show correlations to the aromatic carbons, confirming the attachment point. studylib.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Carbonyl Stretching Frequencies and Environmental Effects

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.compg.edu.pl However, in this molecule, the carbonyl group is not directly conjugated with the aromatic ring; there is an intervening methylene group. This lack of direct conjugation means the carbonyl stretching frequency will be similar to that of a simple dialkyl ketone. Therefore, a strong absorption band is expected in the region of 1715-1725 cm⁻¹. libretexts.org Environmental factors such as solvent polarity can cause minor shifts in this frequency.

Aromatic Ring Vibrations and Substituent Influence

The IR spectrum also provides clear evidence for the substituted aromatic ring.

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp²-hybridized. libretexts.org

Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the benzene (B151609) ring result in a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Typically, two or three bands are observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations, which appear in the 690-900 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is characteristically observed between 810-840 cm⁻¹. spectroscopyonline.comquimicaorganica.org This band is a key diagnostic feature for confirming the para-substitution pattern in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aliphatic C-H Stretch 2850-2960 Medium-Strong
Aromatic C-H Stretch 3030-3100 Weak-Medium
Carbonyl (C=O) Stretch 1715-1725 Strong
Aromatic C=C Stretch 1450-1600 Medium (multiple bands)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. uky.eduthermofisher.com For this compound, with a molecular formula of C13H18O, the theoretical monoisotopic mass is 190.135765 atomic mass units (amu). epa.gov HRMS can distinguish this from other molecular formulas that might have the same nominal mass. libretexts.org

By measuring the mass of the molecular ion with high precision, typically to four or more decimal places, the number of possible elemental formulas can be significantly narrowed down. uky.edu This accuracy allows for the unambiguous confirmation of the elemental composition of the parent molecule and its fragments.

Table 1: Theoretical vs. Measured Mass for C13H18O

Parameter Value
Molecular Formula C13H18O
Theoretical Monoisotopic Mass (amu) 190.135765
Hypothetical Measured Mass (amu) 190.1358

This interactive table showcases the high accuracy of HRMS in confirming the elemental composition.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.org For ketones like this compound, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangement. libretexts.org

Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For the target molecule, this can result in the formation of several key fragment ions. The McLafferty rearrangement is another common fragmentation pathway for ketones containing gamma-hydrogens, leading to the loss of a neutral alkene molecule.

Key Fragmentation Pathways:

Alpha-Cleavage:

Loss of a methyl radical (•CH3) to form an acylium ion.

Loss of an acetyl group (CH3CO•) to form a benzyl (B1604629) cation.

McLafferty Rearrangement: Involves the transfer of a hydrogen atom from the isobutyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Table 2: Major Fragment Ions of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure Fragmentation Pathway
190 [C13H18O]+• Molecular Ion
175 [C12H15O]+ Loss of •CH3 (Alpha-Cleavage)
133 [C10H13]+ Loss of CH3CO• (Alpha-Cleavage)
91 [C7H7]+ Tropylium ion (rearrangement)

This interactive table details the significant fragments observed in the mass spectrum, aiding in the structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores.

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its chromophores: the phenyl ring and the carbonyl group. The primary transitions observed are:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group's pi system. They usually result in strong absorption bands at shorter wavelengths.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atom. They result in weaker absorption bands at longer wavelengths.

The substituted benzene ring acts as a significant chromophore, and its absorption is influenced by the alkyl and acetyl substituents.

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. wikipedia.org This effect is particularly pronounced for n → π* transitions.

Hypsochromic Shift (Blue Shift): In polar protic solvents (e.g., ethanol, water), the non-bonding electrons of the carbonyl group are stabilized by hydrogen bonding. This increases the energy required for the n → π* transition, resulting in a shift of the absorption maximum to a shorter wavelength. researchgate.netrsc.org

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity generally leads to a slight shift of the absorption maximum to a longer wavelength. This is due to the stabilization of the more polar excited state by the polar solvent.

Table 3: Expected UV-Vis Absorption Maxima (λmax) in Different Solvents

Solvent Polarity Expected λmax for n → π* (nm) Expected λmax for π → π* (nm)
Hexane Non-polar ~320 ~255
Dichloromethane (B109758) Polar aprotic ~310 ~258

This interactive table illustrates the expected shifts in absorption maxima with changing solvent polarity, a key aspect of solvatochromism.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound may not be readily available in the public domain, the technique provides invaluable structural information for related compounds. mdpi.com

A crystallographic analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the isobutyl group relative to the phenyl ring and the conformation of the propanone side chain.

Intermolecular Interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding, van der Waals forces, or π-π stacking interactions. researchgate.net

This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological or chemical system. The solid-state structure provides a static picture that complements the dynamic information obtained from spectroscopic methods in solution.

Table 4: List of Compounds

Compound Name

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of various non-covalent interactions. In the case of derivatives of this compound, such as the ibuprofen (B1674241) hydrazide derivative 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, X-ray crystallography reveals a highly organized supramolecular structure. A predominant feature in the crystal packing of this derivative is the formation of dimers through intermolecular N—H⋯O hydrogen bonds, which create specific ring motifs (R22(8)). nih.goviucr.orgresearchgate.net These strong directional interactions are primary drivers in the assembly of the crystal structure.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. For the derivative 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, the Hirshfeld surface analysis highlights the N—H⋯O hydrogen bonds as prominent red regions, indicating close contacts. nih.goviucr.org

The percentage contributions of the most significant intermolecular contacts for a derivative of this compound are detailed in the table below.

Intermolecular ContactPercentage Contribution (%)
H⋯H67.9
C⋯H13.7
O⋯H7.3
S⋯H4.3

This data is for the derivative 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide and is used to infer potential interactions for the parent compound. nih.govresearchgate.net

In analogous compounds, Hirshfeld surface analysis similarly shows that H⋯H and C⋯H contacts are major contributors to the crystal packing, further emphasizing the role of van der Waals interactions. nih.govresearchgate.net The analysis of these derivatives provides a robust model for understanding the types and relative importance of intermolecular forces that would likely govern the crystal structure of this compound.

Theoretical and Computational Studies of 1 4 2 Methylpropyl Phenyl Propan 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 1-[4-(2-Methylpropyl)phenyl]propan-2-one. By utilizing functionals such as B3LYP combined with various basis sets, researchers can accurately model the molecule's behavior.

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For instance, theoretical calculations would precisely define the spatial relationship between the phenyl ring, the isobutyl group, and the propanone side chain. Conformation analysis further explores different rotational isomers (conformers) and their relative energies to identify the most predominant and stable forms of the molecule under theoretical conditions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative of typical results from DFT calculations and may vary based on the specific level of theory and basis set used in an actual study.)

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)~1.21 Å
C-C (phenyl ring)~1.39 - 1.41 Å
C-C (propanone)~1.52 Å
Bond AngleC-C-O (carbonyl)~120°
C-C-C (phenyl)~120°
Dihedral AnglePhenyl-PropanoneVaries with conformation

Electronic Structure (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered around the carbonyl group of the propanone moiety.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.5 eV
LUMO Energy (ELUMO)-1.2 eV
Energy Gap (ΔE)5.3 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group, indicating the most likely site for an electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, while areas with intermediate potential (green) are located over the carbon framework.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher hardness correlates with a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO+ELUMO)/23.85
Chemical Hardness (η)(ELUMO-EHOMO)/22.65
Chemical Softness (S)1/η0.38
Electrophilicity Index (ω)χ²/2η2.80

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can be compared with experimental data for validation.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies for this compound can be performed using DFT. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The vibrational modes are associated with specific molecular motions, such as the stretching of the C=O bond, bending of C-H bonds, and vibrations of the phenyl ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to achieve better agreement with experimental spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

Table 4: Selected Predicted Vibrational Frequencies (Illustrative, Scaled)

Vibrational ModeWavenumber (cm-1)Description
ν(C=O)~1715Carbonyl stretch
ν(C-H)aromatic~3050 - 3100Aromatic C-H stretch
ν(C-H)aliphatic~2850 - 2960Aliphatic C-H stretch
ν(C=C)aromatic~1600, ~1490Phenyl ring C=C stretch

Reaction Mechanism Elucidation via Computational ChemistryComputational studies elucidating the reaction mechanisms involving this compound have not been published.

Reaction Pathway Energy ProfilesNo studies were found that map the potential energy surface or provide energy profiles for any reaction pathways, such as its synthesis or degradation, that would detail the energies of reactants, intermediates, transition states, and products.

Without access to peer-reviewed research containing this specific computational data, the generation of a scientifically rigorous article that adheres to the user's strict requirements for detailed findings and data tables is not feasible.

Molecular Dynamics Simulations

A thorough review of computational chemistry literature indicates a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. Molecular dynamics simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method allows researchers to observe the behavior of chemical systems at an atomic level, providing insights into structural, dynamical, and thermodynamical properties. mdpi.com

While direct research on this compound using this method is not publicly available, the principles of MD simulations allow for a prospective discussion on how the technique could be theoretically applied to understand its behavior and interactions.

Hypothetical Interaction Studies

Should this compound be investigated for its interaction with a biological target, such as a protein receptor or enzyme, MD simulations would be a valuable tool. nih.gov In a hypothetical scenario studying its interaction with a receptor, the simulation would be initiated with the compound docked into the binding site of the protein.

The simulation would track the movements of the compound and the protein atoms over a set period, typically nanoseconds to microseconds. mdpi.com This would allow for the observation of the stability of the binding pose, conformational changes in both the compound and the protein upon binding, and the specific intermolecular interactions that are crucial for the association.

Key interactions that could be analyzed include:

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the carbonyl group of this compound and amino acid residues in the binding pocket.

Hydrophobic Interactions: The interactions between the isobutyl and phenyl groups of the compound and nonpolar residues of the protein.

By calculating the binding free energy from the simulation trajectory, researchers could estimate the binding affinity of this compound to its hypothetical target. mdpi.com

Solvation and Dynamic Behavior

MD simulations could also be employed to study the behavior of this compound in different solvent environments, such as water or organic solvents. These simulations would provide insights into how the solvent molecules arrange themselves around the compound and how this affects its conformation and dynamics. Understanding its behavior in an aqueous environment is particularly important for predicting its solubility and transport properties in biological systems.

Data from Hypothetical Simulations

The following table outlines the types of data that could be generated from hypothetical molecular dynamics simulations of this compound interacting with a protein target.

Parameter Description Potential Insights
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the compound and the protein over time, relative to a reference structure.Stability of the compound in the binding site and conformational changes in the protein.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues from their average position.Identifies flexible regions of the compound and the protein.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Characterizes the local environment around specific functional groups of the compound.
Hydrogen Bond AnalysisTracks the formation and lifetime of hydrogen bonds between the compound and the protein or solvent.Identifies key interactions for binding and solubility.
Binding Free EnergyCalculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.Quantifies the affinity of the compound for its target.

While no specific studies are currently available, the application of molecular dynamics simulations to this compound holds the potential to significantly enhance the understanding of its chemical and biological behavior at a molecular level.

Mechanistic Biological Interactions and in Vitro Studies of 1 4 2 Methylpropyl Phenyl Propan 2 One Analogs

Molecular Target Identification and Binding Mechanisms

The biological effects of these compounds are initiated by their binding to specific molecular targets, primarily enzymes and receptors. In vitro assays are crucial for identifying these targets and elucidating the precise mechanisms of interaction.

Analogs of 1-[4-(2-methylpropyl)phenyl]propan-2-one have been extensively studied as inhibitors of enzymes involved in inflammation and pain signaling pathways, most notably cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). The parent compound, ibuprofen (B1674241), is a well-established non-selective inhibitor of both COX-1 and COX-2. gpatindia.comclinpgx.org These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. clinpgx.org

Studies on ibuprofen analogs, where the carboxylic acid functional group is replaced, reveal a modulated inhibitory profile. For instance, certain N-substituted amide analogs of ibuprofen show significantly increased potency for FAAH inhibition compared to ibuprofen itself. nih.govnih.gov FAAH is the enzyme responsible for the degradation of the endocannabinoid anandamide, a neurotransmitter involved in pain regulation. clinpgx.org The dual inhibition of both COX and FAAH is an area of therapeutic interest. nih.govnih.gov

The inhibitory activities of ibuprofen and several of its amide and hydrazide analogs against COX-1, COX-2, and FAAH have been quantified using in vitro enzyme assays. nih.govnih.govmdpi.com The results, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrate how structural modifications impact target selectivity and potency. For example, the conversion of ibuprofen's carboxyl group to an amide in the analog N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (also known as ibu-am5) results in a compound that is orders of magnitude more potent as an FAAH inhibitor while retaining COX inhibitory activity. nih.govnih.gov Similarly, a hydrazide derivative, (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane (B168953) hydrazide (IA), and its metal complexes have demonstrated enhanced potency against COX-2 compared to ibuprofen. mdpi.com

In Vitro Enzyme Inhibition by Ibuprofen and Analogs
CompoundTarget EnzymeIC50 (μM)Reference
IbuprofenFAAH134 nih.govnih.gov
IbuprofenCOX-1~29 nih.govnih.gov
IbuprofenCOX-2 (substrate: anandamide)~6 nih.govnih.gov
IbuprofenCOX-2 (from ovine source)31.4 mdpi.com
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5)FAAH0.52 nih.govnih.gov
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5)COX-1~60 nih.govnih.gov
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5)COX-2 (substrate: anandamide)~19 nih.govnih.gov
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide (IA)COX-2 (from ovine source)3.6 mdpi.com
IA-Cu ComplexCOX-2 (from ovine source)3.4 mdpi.com
IA-Sm ComplexCOX-2 (from ovine source)1.9 mdpi.com

The binding of these inhibitors to the active site of COX enzymes has been elucidated through structural studies. Ibuprofen binds within the hydrophobic channel of the COX active site. acs.orgjpp.krakow.pl Its carboxylate group forms critical interactions, including a salt bridge or ion pair with a positively charged arginine residue (Arg-120) and a hydrogen bond with a tyrosine residue (Tyr-355) at the constriction site of the enzyme. acs.orgnih.govbohrium.com These interactions are key to its competitive inhibition of arachidonic acid binding. acs.orgnih.gov

Beyond enzyme inhibition, some studies suggest that ibuprofen and its analogs may interact directly with cell surface receptors. In vitro studies have indicated that ibuprofen may activate the anti-nociceptive axis through interaction with cannabinoid receptors (CB1 and CB2). clinpgx.org Specifically, ibuprofen was shown to inhibit the binding of a synthetic agonist to the human CB2 cannabinoid receptor in vitro, suggesting it may compete with endogenous ligands for receptor binding. nih.gov

Receptor interaction profiling is typically conducted using competitive radioligand binding assays. merckmillipore.comnih.gov In this technique, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. merckmillipore.com By measuring the displacement of the radioligand, the affinity of the test compound for the receptor can be determined and is often expressed as an inhibition constant (Ki). While extensive receptor binding profiles for a wide range of this compound analogs are not widely available, the evidence for ibuprofen's interaction with cannabinoid receptors suggests this is a potential area for further investigation.

Cellular Pathway Modulation

The interaction of these compounds at the molecular level triggers downstream effects on various cellular signaling pathways. In vitro studies using cultured cells are essential for dissecting these complex modulatory effects.

Analogs of this compound, particularly ibuprofen, have been shown to modulate a variety of cellular processes in vitro, primarily related to inflammation and immune response. At high concentrations, NSAIDs like ibuprofen can alter the expression of genes that regulate fundamental cellular processes such as cell proliferation and cell death. nih.gov

In vitro studies have demonstrated that ibuprofen can inhibit functions of immune cells; for example, it can inhibit neutrophil aggregation and degranulation. nih.gov Furthermore, ibuprofen has been shown to inhibit the production of antibodies (both IgM and IgG) in activated human peripheral blood mononuclear cells (PBMCs) and purified B lymphocytes. researchgate.net This effect was most pronounced when the drug was administered within the first few days of cellular activation. researchgate.net Other research has shown that ibuprofen can inhibit the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) in isolated human mononuclear cells. researchgate.net

A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay. researchgate.net Since protein denaturation is a well-documented cause of inflammation, the ability of a compound to prevent it can be correlated with anti-inflammatory potential. Ibuprofen and its derivatives have shown significant activity in these assays. researchgate.net

In Vitro Anti-Inflammatory Activity of Ibuprofen Derivatives (Inhibition of Albumin Denaturation)
CompoundSource of AlbuminIC50 (µg/mL)Reference
Ibuprofen (Standard)Egg Albumin69.34 researchgate.net
Ibuprofen (Standard)Human Albumin81.50 researchgate.net
Derivative 3c (a tetrahydroisoquinoline hybrid)Egg Albumin31.60 researchgate.net
Derivative 3c (a tetrahydroisoquinoline hybrid)Human Albumin42.75 researchgate.net

The modulation of cellular pathways is often mediated by changes in gene expression. Modern techniques such as microarray analysis and reverse transcriptase-quantitative polymerase chain reaction (RT-qPCR) allow for a broad examination of these changes in response to compound exposure. nih.govnih.gov

Structure-Activity Relationships (SAR) Exploration in Analogous Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve the systematic synthesis of analogs of a lead compound to understand how specific structural features contribute to biological activity. For ibuprofen and its analogs, SAR studies have been crucial in optimizing enzyme inhibition and exploring new therapeutic applications. pharmascholars.comresearchgate.net

A primary focus of SAR for this class of compounds has been the modification of the carboxylic acid moiety. This functional group is critical for the COX inhibitory activity of ibuprofen, as it forms key hydrogen bonds in the enzyme's active site. acs.org However, this acidic group is also associated with gastrointestinal side effects. gpatindia.com Therefore, many analogs have been synthesized where the carboxyl group is replaced with other functional groups like amides, esters, or hydrazides to modulate activity and selectivity. nih.govmdpi.compharmascholars.com

Key SAR findings for ibuprofen analogs include:

Chirality: Ibuprofen has a chiral center, and the S-(+)-enantiomer possesses significantly greater anti-inflammatory and COX-inhibiting activity than the R-(-)-enantiomer. gpatindia.comclinpgx.org

Carboxylic Acid Modification: Replacing the carboxylic acid with an amide group can drastically shift the inhibitory profile. As noted previously, the analog ibu-am5 is a much more potent inhibitor of FAAH than ibuprofen, demonstrating that this modification can be used to create dual-action inhibitors. nih.govnih.gov

Hydrazide and Schiff Base Formation: The conversion of ibuprofen into hydrazides and subsequently into Schiff bases or metal complexes can lead to derivatives with enhanced and more selective COX-2 inhibition compared to the parent drug. mdpi.compharmascholars.comresearchgate.net Docking studies suggest the hydrazide group can bind to the COX-2 active site in a manner analogous to the carboxylic group of ibuprofen, but with interactions that may contribute to enhanced activity. mdpi.com

α-Methyl Group: The presence of an α-methyl group on the propanoic acid side chain is important for anti-inflammatory activity. gpatindia.com

These SAR studies, by correlating specific structural changes with in vitro biological data, provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacological profiles.

Stereochemical Impact on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition by biological systems. Many receptors and enzymes are chiral, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov This interaction is often likened to a lock and key, where only one enantiomer (the key) fits correctly into the chiral receptor (the lock) to elicit a biological response.

For analogs of this compound that possess a chiral center, the different stereoisomers can exhibit distinct pharmacological activities. For example, in studies of pyrovalerone analogs, which share a substituted phenyl-propan-1-one core, the separation and individual testing of isomers are crucial for understanding their interaction with biological targets like monoamine transporters. nih.gov The structural complexity arising from asymmetric carbons often increases the difficulty of chemical synthesis but is essential for optimizing activity. nih.gov Consequently, one enantiomer of a chiral analog might be significantly more potent or have a different biological effect than its mirror image, emphasizing the importance of stereochemical considerations in the design and evaluation of these compounds.

Antimicrobial Activity Investigations In Vitro

Analogs of this compound, particularly naturally occurring phenylpropanoids, have been investigated for their potential to inhibit the growth of pathogenic microorganisms. In vitro studies have focused on determining their efficacy against various bacterial and fungal strains.

Antibacterial Efficacy in Microbial Cultures

Several studies have demonstrated the antibacterial properties of phenylpropanoids and related organosulfur compounds. nih.govnih.gov Prenylated phenylpropanoids, which are structurally related to the target compound, have shown notable activity against a panel of oral bacteria. nih.govresearchgate.net The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. nih.gov

For example, the phenylpropanoid Plicatin B displayed strong activity against several Streptococcus species, with MIC values of 31.2 µg/mL. nih.gov Its hydrogenated derivative also showed potent activity against a range of oral bacteria. nih.govresearchgate.net These compounds were found to have bactericidal effects, meaning they actively kill the bacteria. nih.gov Similarly, organosulfur compounds derived from Allium species, such as propyl-propane-thiosulfonate (PTSO), have shown significant bactericidal activity against multidrug-resistant Enterobacteriaceae. nih.gov

Antibacterial Activity of Phenylpropanoid and Organosulfur Analogs
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Plicatin BStreptococcus mutans31.2Data not specified nih.gov
Plicatin BStreptococcus sanguinis31.2Data not specified nih.gov
Plicatin BStreptococcus mitis31.2Data not specified nih.gov
Hydrogenated Plicatin B DerivativeStreptococcus mitis31.2Data not specified nih.gov
Hydrogenated Plicatin B DerivativeStreptococcus mutans62.5Data not specified nih.gov
Propyl-propane-thiosulfonate (PTSO)Enterobacteriaceae (MIC50)64-128128-512 (MBC50) nih.gov

Antifungal Properties in Fungal Strains

The antifungal potential of phenylpropanone analogs and related compounds has been evaluated against various pathogenic and saprophytic fungal strains. nih.govscience.govnih.gov Propolis extracts, which are rich in phenolic compounds including phenylpropanoids, have demonstrated a wide range of activity against pathogenic Candida strains and various molds. nih.gov The strength of this activity is often variable and dependent on the specific chemical composition. nih.gov

Studies on compounds isolated from fungi have also identified pyranone and furanone derivatives with activity against human pathogens like Aspergillus fumigatus. researchgate.net Furthermore, volatile organosulfur compounds such as propyl-propane thiosulfinate (PTS) and propyl-propane thiosulfonate (PTSO) have been assessed for their anti-candidiasis activity. mdpi.com In these studies, PTSO was found to be significantly more active against yeasts than PTS, although the required concentrations were higher than those for conventional antifungal drugs. mdpi.com

Antifungal Activity of Phenylpropanoid and Organosulfur Analogs
CompoundFungal StrainMIC Range (mg/L)Reference
Propyl-propane thiosulfinate (PTS)Candida spp. (MIC50-MIC90)16-64 mdpi.com
Propyl-propane thiosulfonate (PTSO)Candida spp. (MIC50-MIC90)4-32 mdpi.com
3-thiolo-5-phenyl-1,2,4-triazine33 Pathogenic/Saprophytic Fungi3.1-25 (µg/mL) nih.gov

Antiproliferative Activity in Cell Lines (Mechanistic Focus)

A significant area of research for analogs of aromatic ketones involves their potential as antiproliferative agents against cancer cells. researchgate.netnih.gov Numerous studies have evaluated the cytotoxic activities of various quinolinone, quinoxalinone, and naphthoquinone derivatives against a range of human cancer cell lines. researchgate.netnih.gov For example, certain 3-vinyl-quinoxalin-2(1H)-one derivatives displayed broad-spectrum cytotoxic activities with IC50 values in the low micromolar range against cell lines such as HepG2 (liver cancer) and A549 (lung cancer). researchgate.net Similarly, some dihydrobenzoquinoxalinone derivatives were found to be not only potent but also selective, showing 10- to 14-fold greater activity against bladder carcinoma cells compared to normal human fibroblasts. nih.gov The mechanism underlying this antiproliferative activity often involves the induction of programmed cell death, or apoptosis. researchgate.net

Induction of Apoptotic Pathways (e.g., PARP-1 cleavage, Caspase Activation)

A primary mechanism by which antiproliferative compounds exert their effect is through the activation of apoptotic pathways within cancer cells. mdpi.com Apoptosis is a highly regulated process of cell self-destruction that is crucial for normal tissue development and for eliminating damaged cells. springernature.com Key events in this process include the activation of a cascade of proteases known as caspases and the cleavage of specific cellular substrates. nih.govnih.gov

Caspase Activation is central to the execution of apoptosis. The process is typically initiated through either an extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of an initiator caspase, caspase-9. nih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govnih.gov Studies on various cytotoxic compounds have confirmed their ability to significantly increase the activity of caspase-9 and caspase-3 in cancer cell lines, indicating the engagement of this signaling cascade. mdpi.comnih.govmdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1) cleavage is a well-established hallmark of apoptosis. nih.govresearchgate.net PARP-1 is a nuclear enzyme critical for DNA repair. nih.gov During apoptosis, activated executioner caspases, primarily caspase-3 and caspase-7, cleave the 113 kDa PARP-1 protein into two specific fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. nih.govnih.gov This cleavage serves two main purposes: it inactivates PARP-1, preventing it from initiating DNA repair that would counteract the apoptotic process, and it conserves cellular energy (in the form of NAD+) that is required for the later stages of apoptosis. nih.gov The detection of the 89 kDa PARP-1 fragment is widely used as a biochemical marker for cells undergoing caspase-dependent apoptosis. springernature.comnih.gov

Inhibition of Cell Proliferation Markers (e.g., PCNA)

Detailed research findings on the inhibitory effects of this compound analogs on PCNA are not available in the reviewed scientific literature.

Consequently, no data tables summarizing such research can be provided.

Analytical Research Methodologies for 1 4 2 Methylpropyl Phenyl Propan 2 One and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1-[4-(2-methylpropyl)phenyl]propan-2-one and its derivatives from complex mixtures. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Dynamic headspace sampling (DHS) coupled with GC is a sensitive method for extracting volatile analytes from a sample matrix before chromatographic separation. researchgate.net Optimized DHS parameters are crucial to achieve the required sensitivity for trace analysis. researchgate.netresearchgate.net The method's effectiveness is demonstrated by its good specificity, linearity, accuracy, and precision. researchgate.net

Below is a table summarizing typical GC operating conditions for the analysis of related phenylpropanone compounds.

ParameterCondition
Injector Temperature 280°C
Oven Program 100°C to 250°C at 10°C/min, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Split Ratio 60:1
Solvent Delay 4.5 min
Data derived from a study on a related compound, 1-phenyl-2-propanone. unimi.it

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

For non-volatile or thermally labile transformation products, such as the corresponding carboxylic acid 3-[4-(2-methylpropyl)phenyl]propanoic acid, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

Both normal-phase and reversed-phase HPLC methods have been developed for related compounds. nih.govresearchgate.net A novel reversed-phase HPLC method was developed to simplify the evaluation of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen (B1674241). nih.gov To enhance sensitivity, fluorescence detection can be employed. nih.gov

The following tables outline parameters for two different HPLC methods used for analyzing a key transformation product.

Method 1: Reversed-Phase HPLC nih.gov

Parameter Condition
Column Zr-CARB (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v)
Flow Rate 1.2 mL/min
Temperature 80°C
Detection Fluorescence (Excitation: 220 nm, Emission: 285 nm)

| Analysis Time | < 25 min |

Method 2: Normal-Phase HPLC researchgate.net

Parameter Condition
Column Ultimate Silica (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane : Ethyl Acetate : Trifluoroacetate (97:3:0.95, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 264 nm

| Analysis Time | < 20 min |

Advanced Column Chemistries and Mobile Phase Optimization

The performance of chromatographic separations heavily relies on the selection of the column's stationary phase and the composition of the mobile phase. For HPLC, the use of advanced column chemistries, such as a carbon-coated zirconia stationary phase (Zr-CARB), has shown favorable properties for the analysis of transformation products like 3-[4-(2-methylpropyl)phenyl]propanoic acid. nih.gov

Mobile phase optimization is critical for achieving the desired resolution and peak shape. In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer and controlling the pH of the buffer are key optimization steps. nih.gov For normal-phase HPLC, the precise ratio of non-polar and polar solvents in the mobile phase is adjusted to achieve optimal separation of the target compounds from the main substance. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

To achieve unambiguous identification and precise quantification, especially in complex matrices, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as hyphenation.

GC-MS for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. researchgate.net It combines the separation capabilities of GC with the highly specific detection of MS. The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance.

For qualitative analysis, the MS detector is typically operated in SCAN mode, where it scans a wide range of m/z values to generate a mass spectrum that serves as a chemical fingerprint for the compound. unimi.it For quantitative analysis, the more sensitive Selected Ion Monitoring (SIM) mode is used. unimi.it In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio. unimi.itnih.gov

GC-MS Parameters for Phenylpropanone Analysis unimi.it

Parameter Setting
MS Interface Temperature 300°C
Ion Source Temperature 180°C
Qualitative Mode SCAN (Mass Range: 10 to 550 m/z)
Quantitative Mode SIM
Ions Monitored (P2P) m/z 43, 65, 91, 134

| Quantification Ion (P2P) | m/z 91 |

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing non-volatile transformation products and metabolites, especially at trace levels. researchgate.net This technique couples HPLC with a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell.

HPLC-ICP-MS for Elemental Speciation

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful hyphenated technique used for the speciation of elements within a sample. It combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. This method is primarily relevant for the analysis of organometallic compounds or for tracing metals that may be complexed with organic ligands.

For a purely organic molecule like this compound, HPLC-ICP-MS is generally not a relevant analytical methodology. The technique's strength lies in detecting and quantifying specific elements, which are absent in the primary structure of this compound. However, its application could become relevant in highly specific research contexts where transformation products might involve interactions with metals or if the compound is intentionally derivatized with a metal-containing tag for specialized tracing studies. In such hypothetical scenarios, HPLC would separate the metal-containing derivative from other components, and ICP-MS would provide highly sensitive quantification of the specific metal, thereby indirectly quantifying the derivatized compound.

Sample Preparation Strategies for Research Samples

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The primary goals are to isolate the analyte of interest from complex sample matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. uoa.gr It is employed to clean up complex samples and concentrate analytes prior to chromatographic analysis. thermofisher.com For a moderately non-polar compound like this compound, a reversed-phase SPE sorbent, such as C18 or a phenyl-based sorbent, would be appropriate. The phenyl sorbent, in particular, can offer additional selectivity through π-π interactions with the aromatic ring of the analyte.

The SPE process follows four fundamental steps: conditioning, loading, washing, and eluting. youtube.com A typical protocol for extracting the target compound from an aqueous research sample is outlined below.

Interactive Table 1: Generalized Solid-Phase Extraction (SPE) Protocol

StepProcedurePurpose
1. Conditioning Pass an organic solvent (e.g., methanol) through the cartridge, followed by an aqueous solution (e.g., deionized water or buffer). forensicresources.orgTo activate the stationary phase by solvating the functional groups and to equilibrate the sorbent to the sample's solvent environment. youtube.com
2. Loading Apply the pre-treated sample to the cartridge at a slow, controlled flow rate.To allow the analyte to adsorb onto the SPE sorbent.
3. Washing Pass a weak solvent (e.g., water or a low-percentage organic solvent mixture) through the cartridge. youtube.comTo remove weakly retained, hydrophilic interferences from the sorbent while the analyte of interest remains bound.
4. Elution Elute the analyte with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). forensicresources.orgTo disrupt the analyte-sorbent interaction and recover the purified, concentrated analyte for analysis. thermofisher.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. nyc.gov Given that this compound is a precursor and structural analog of ibuprofen, LLE methods developed for ibuprofen are highly relevant. nyc.govnih.gov The target compound, being a neutral ketone, will partition into a non-polar organic solvent from an aqueous matrix.

The efficiency of the extraction depends on the partition coefficient of the analyte in the solvent system and the pH of the aqueous phase. For a neutral compound like the target ketone, pH adjustment is less critical than for acidic or basic compounds. A typical LLE procedure involves vigorous mixing of the sample with an extraction solvent, followed by separation of the two phases. nyc.gov

Interactive Table 2: Typical Liquid-Liquid Extraction (LLE) Procedure

StepActionDetails
1. Solvent Selection Choose an appropriate water-immiscible organic solvent.Solvents like ethyl acetate, hexane, or dichloromethane (B109758) are common choices for extracting neutral, moderately non-polar compounds. nyc.gov
2. Mixing Combine the aqueous sample and the organic solvent in a separatory funnel.The mixture is vigorously shaken (or vortexed for smaller volumes) to maximize the surface area between the phases and facilitate analyte transfer.
3. Phase Separation Allow the mixture to stand until the two immiscible layers fully separate.For emulsions, centrifugation can be employed to break the emulsion and achieve a clear separation. nyc.gov
4. Collection The organic layer containing the analyte (the extract) is carefully collected.The process may be repeated with fresh solvent to improve recovery. nyc.gov
5. Post-Extraction The collected organic extract is often dried (e.g., with anhydrous sodium sulfate), evaporated to dryness, and reconstituted in a suitable solvent for analysis. nyc.govThis step concentrates the analyte and makes the final solution compatible with the analytical instrument.

Derivatization Techniques to Enhance Analytical Properties

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.com For this compound, which is a ketone, derivatization is often employed to improve volatility and thermal stability for Gas Chromatography (GC) or to enhance detectability for HPLC. jfda-online.comgcms.cz

Several derivatization strategies are applicable to the ketone functional group:

Oximation: Ketones can be converted to oximes using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or other o-alkylhydroxylamine hydrochlorides. This is a common technique for GC analysis, as the resulting oxime is more volatile and stable. gcms.cz

Hydrazone Formation: The reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for derivatizing carbonyl compounds. The resulting 2,4-dinitrophenylhydrazone is a highly colored and UV-active derivative, making it ideal for sensitive detection by HPLC-UV or HPLC-DAD at wavelengths around 365 nm. researchgate.net

Silylation: While primarily used for compounds with active hydrogens (e.g., alcohols, amines, carboxylic acids), silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form of a ketone under certain conditions, though this is less common than oximation or hydrazone formation for simple ketones.

Interactive Table 3: Derivatization Techniques for Ketones

TechniqueReagentPurposeAnalytical Method
Oximation O-alkylhydroxylamine HCl, PFBHAIncreases volatility and thermal stability. gcms.czGC-MS, GC-ECD
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)Introduces a strong chromophore for enhanced UV detection. researchgate.netHPLC-DAD, HPLC-UV
Alkylation (Methylation) N,N-dimethylformamide dimethyl acetalUsed for related acidic impurities (e.g., carboxylic acids) to increase volatility for GC analysis. researchgate.netGC-MS

Advanced Detection and Quantification Methods

Following separation, sensitive and selective detection methods are required for accurate quantification and identification of the target analyte and its transformation products.

UV-Diode Array Detection (DAD)

High-Performance Liquid Chromatography with a UV-Diode Array Detector (HPLC-DAD) is a powerful analytical technique for the separation and quantification of UV-absorbing compounds. Unlike a standard single-wavelength UV detector, a DAD simultaneously measures absorbance across a wide range of UV-visible wavelengths. nyc.gov

This capability provides several key advantages for the analysis of this compound:

Spectral Confirmation: A complete UV spectrum of the analyte can be obtained as it elutes from the HPLC column. This spectrum serves as a characteristic fingerprint that can be compared against a reference standard to confirm the identity of the peak, increasing the reliability of the analysis.

Method Development: The optimal wavelength for maximum sensitivity and selectivity can be easily determined from the acquired spectral data without needing to perform multiple runs. For aromatic ketones related to the target compound, detection is often performed at wavelengths between 220 nm and 260 nm. axcendcorp.com

Peak Purity Analysis: DAD software can assess the spectral homogeneity across a single chromatographic peak. A consistent spectrum across the peak indicates it is likely a single, pure compound.

A reversed-phase HPLC method is typically used for the analysis of this compound and related substances. sielc.com

Interactive Table 4: Exemplar HPLC-DAD Method Parameters for Related Compounds

ParameterConditionRationale/Reference
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm)Provides good retention and separation for moderately non-polar aromatic compounds.
Mobile Phase Acetonitrile and water, often with an acid modifier (e.g., 0.1% phosphoric acid). sielc.comAcetonitrile is a common organic modifier. Acid is added to improve peak shape and ensure consistent ionization state for any acidic impurities.
Elution Mode Isocratic or GradientA gradient elution (e.g., increasing acetonitrile concentration) is often used to separate the main compound from various impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Detection Wavelength 220 nm, 254 nm, or wavelength of maximum absorbance220 nm is often used for general detection of ibuprofen and related compounds. 254 nm provides good sensitivity for aromatic rings. For DNPH derivatives, 365 nm is used. researchgate.net
Column Temperature 30 °CMaintained to ensure reproducible retention times.

Fluorescence Detection

Fluorescence spectroscopy is a highly sensitive analytical technique used for the quantitative analysis of fluorescent molecules, known as fluorophores. The principle involves exciting a molecule with light of a specific wavelength (excitation wavelength), causing it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits light at a longer wavelength (emission wavelength). The intensity of this emitted light is directly proportional to the concentration of the analyte, allowing for precise quantification. This method is valued for its high sensitivity and selectivity.

While specific studies on the native fluorescence of this compound are not extensively documented, the analytical methodologies developed for the structurally similar and widely studied compound, ibuprofen, provide a strong framework for its detection. Ibuprofen exhibits native fluorescence, which has been harnessed for its determination in various samples. Spectrofluorometric methods for ibuprofen typically involve excitation around 263 nm with an emission peak observed at 288 nm. nih.gov Linearity in the range of 2-73 mg L⁻¹ has been reported for this direct spectrofluorometric approach. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) offers enhanced selectivity and sensitivity by separating the analyte from matrix interferences before detection. For instance, an HPLC-FLD method for ibuprofen has utilized an excitation wavelength (λex) of 232 nm and an emission wavelength (λem) of 310 nm. nih.gov Similarly, a method developed for a related ibuprofen impurity, 3-[4-(2-Methylpropyl)phenyl]propanoic acid, employed fluorescence detection with λex at 220 nm and λem at 285 nm, demonstrating the applicability of this technique for related structures. nih.gov

The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference. These parameters, along with the linear range and limits of detection, are key figures of merit in method validation.

Table 1: Examples of Fluorescence Detection Parameters for Related Compounds

Compound Analytical Method Excitation Wavelength (λex) Emission Wavelength (λem) Linear Range
Ibuprofen Spectrofluorometry 263 nm 288 nm 2-73 mg L⁻¹ nih.gov
Ibuprofen HPLC-FLD 232 nm 310 nm 2-30 µg mL⁻¹ nih.gov
3-[4-(2-Methylpropyl)phenyl]propanoic acid HPLC-FLD 220 nm 285 nm Not Specified nih.gov

Electrochemical Detection

Electrochemical detection methods are powerful analytical tools that measure the change in an electrical property of a solution containing the analyte. These techniques are known for their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization. researchgate.net Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are particularly common. rsc.org These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the electroactive analyte undergoing oxidation or reduction at the electrode surface.

The analysis of this compound via electrochemical methods can be inferred from studies on ibuprofen. The electro-oxidation of ibuprofen has been demonstrated on various electrode materials. A study using a bare boron-doped diamond electrode showed a well-defined, irreversible oxidation peak for ibuprofen at a high potential of +1.75 V (vs. Ag/AgCl) in 1 mol L⁻¹ perchloric acid. bohrium.com This approach, utilizing DPV and SWV, achieved low detection limits of 4.1 × 10⁻⁷ and 9.3 × 10⁻⁷ mol L⁻¹, respectively. bohrium.com

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. researchgate.net For example, the use of fullerene–carbon nanofiber and graphene–carbon nanotube paste electrodes has been reported for the simultaneous determination of several non-steroidal anti-inflammatory drugs, including ibuprofen. mdpi.com Using DPV, an impressive detection limit of 0.180 nM was achieved for ibuprofen with these modified electrodes. mdpi.com The choice of electrode material, supporting electrolyte, pH, and voltammetric technique are critical parameters that must be optimized to achieve the desired analytical performance. researchgate.net

Table 2: Examples of Electrochemical Detection Parameters for Ibuprofen

Electrode Analytical Technique Potential Limit of Detection (LOD) Linear Range
Boron-Doped Diamond Electrode DPV +1.75 V 4.1 x 10⁻⁷ mol L⁻¹ bohrium.com 9.49 x 10⁻⁷ to 6.69 x 10⁻⁵ mol L⁻¹ bohrium.com
Boron-Doped Diamond Electrode SWV +1.75 V 9.3 x 10⁻⁷ mol L⁻¹ bohrium.com 9.49 x 10⁻⁷ to 6.69 x 10⁻⁵ mol L⁻¹ bohrium.com
Graphene-Carbon Nanotube Paste Electrode DPV Not Specified 0.180 nM mdpi.com Not Specified
MnO₂ Nanoparticle Modified Screen-Printed Carbon Electrode DPV +1.14 V Not Specified Not Specified

Environmental Fate and Degradation Research on 1 4 2 Methylpropyl Phenyl Propan 2 One and Analogs

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a compound through non-biological processes. For organic molecules like 1-[4-(2-Methylpropyl)phenyl]propan-2-one, the primary abiotic routes of transformation in the environment are typically photolysis and hydrolysis.

Photolysis is the breakdown of chemical compounds by light. For aromatic ketones such as this compound, the absorption of ultraviolet (UV) radiation can lead to the excitation of electrons to higher energy states. This excitation can initiate several degradation pathways.

The kinetics of photolysis are dependent on factors such as the light intensity, the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change), and the presence of other substances in the environment that can act as photosensitizers or quenchers. While specific kinetic data for this compound is not available, studies on similar aromatic ketones indicate that photolysis can be a significant degradation pathway in sunlit surface waters.

Table 1: Photochemical Reactions of Analogous Alkylphenyl Ketones

Compound Type Reaction Type Intermediates Potential Products Reference
o-Alkylphenyl Ketones Photoenolization Triplet states, Enols Isomers, Addition products nih.govcdnsciencepub.com
Phenyl Alkyl Ketones Norrish Type II Biradicals Cleavage products nih.gov
Aromatic Ketones Photoreduction Ketyl radicals Alcohols cdnsciencepub.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Ketones are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon bonds adjacent to the carbonyl group and the carbon-oxygen double bond are not readily attacked by water.

In aqueous solutions, a ketone can exist in equilibrium with its geminal diol form (a hydrate). quora.com However, for most ketones, the equilibrium lies far to the left, favoring the ketone form. quora.com The reaction is typically slow and does not lead to significant degradation unless catalyzed by strong acids or bases, conditions not commonly found in most natural water bodies. quora.com Therefore, hydrolysis is not expected to be a major abiotic degradation pathway for this compound in the environment.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment. The biodegradation of compounds structurally related to this compound, particularly the well-studied pharmaceutical ibuprofen (B1674241) (2-[4-(2-methylpropyl)phenyl]propanoic acid), provides significant insight into potential metabolic pathways.

Numerous studies have demonstrated the capability of various bacterial strains to degrade ibuprofen. mdpi.comnih.govnih.gov These bacteria, often isolated from wastewater treatment plants and contaminated water sources, can utilize the compound as a sole source of carbon and energy. mdpi.combohrium.com

The initial steps in the bacterial degradation of ibuprofen and other phenylpropanoids typically involve oxidation. nih.gov Common pathways include:

Hydroxylation: Monooxygenase enzymes introduce hydroxyl (-OH) groups onto the isobutyl side chain or the aromatic ring. nih.gov

Oxidation of the Propionate (B1217596) Side Chain: The propionate group can be oxidized, leading to the formation of various intermediates.

For example, studies on Achromobacter species have shown that ibuprofen degradation begins with hydroxylation, followed by further oxidation catalyzed by monooxygenases and dehydrogenases. bohrium.com Similarly, research on other bacterial genera like Pseudomonas, Sphingomonas, and Rhodococcus has identified similar oxidative pathways. nih.govnih.gov The efficiency of degradation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources. researchgate.net

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For ibuprofen, a range of degradation products has been identified, suggesting multiple routes of breakdown.

Table 2: Identified Biodegradation Products of Ibuprofen

Metabolite Proposed Formation Step Reference
Hydroxyibuprofen Hydroxylation of the isobutyl side chain nih.gov
Carboxyibuprofen Oxidation of the isobutyl side chain nih.gov
2-(4-hydroxyphenyl)propionic acid Hydroxylation of the aromatic ring nih.gov
Catechol Ring cleavage intermediate nih.gov
Trihydroxyibuprofen Multiple hydroxylation steps bohrium.com

These identified products indicate that the biodegradation of ibuprofen proceeds through a series of oxidative steps, ultimately leading to the cleavage of the aromatic ring and complete mineralization to carbon dioxide and water. nih.govnih.gov Given the structural similarity, it is plausible that the microbial degradation of this compound would follow a similar pathway, initiated by the oxidation of the isobutyl side chain or the propyl group attached to the carbonyl function.

Environmental Monitoring Methodologies for Research Purposes

To study the environmental fate and degradation of this compound and its analogs, sensitive and selective analytical methods are required. These methods are essential for detecting and quantifying the parent compound and its transformation products at trace levels in complex environmental matrices such as water, soil, and sediment.

The most powerful and widely used technique for the analysis of such emerging contaminants is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). spectroscopyonline.commdpi.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection of compounds at nanogram-per-liter concentrations. spectroscopyonline.com

A typical workflow for environmental monitoring research would involve:

Sample Collection and Preparation: Water samples are collected and may undergo filtration to remove particulate matter. usgs.gov Solid samples like soil or sediment require an extraction step, often using organic solvents, to isolate the target compounds. Solid-phase extraction (SPE) is a common technique used to concentrate the analytes from water samples and remove interfering substances. usgs.gov

Chromatographic Separation: The sample extract is injected into a liquid chromatograph. The compounds are separated based on their physicochemical properties as they pass through a chromatographic column.

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. mdpi.com This involves selecting the specific molecular ion of the target compound, fragmenting it, and then detecting a characteristic fragment ion. This high degree of selectivity minimizes interferences from the complex sample matrix. mdpi.com

High-resolution mass spectrometry (HR-MS) is also increasingly used in environmental analysis. nih.gov It provides highly accurate mass measurements, which can aid in the identification of unknown transformation products for which analytical standards are not available. nih.gov These advanced analytical techniques are indispensable for conducting detailed research on the environmental transformation and degradation pathways of compounds like this compound.

Sampling Strategies for Aquatic and Soil Matrices

Effective monitoring of this compound and its analogs in the environment necessitates robust sampling strategies that account for the varied properties of aquatic and soil matrices. The primary goal is to collect a representative sample that accurately reflects the contaminant's concentration at a specific time and location. epa.gov Strategic planning, often guided by a conceptual site model (CSM), is crucial for optimizing the efficiency of site characterization and ensuring that data collection is targeted and effective. epa.gov

Aquatic Environments: In aquatic systems like rivers, lakes, and estuaries, the distribution of chemical compounds can be heterogeneous. naturemetrics.com Therefore, sampling strategies often involve collecting multiple subsamples to create a single composite sample, which helps to average out spatial variability. naturemetrics.comnih.gov For flowing water bodies such as rivers, it is recommended to collect samples from multiple points along the length of the stream to get a comprehensive overview. naturemetrics.com

Common techniques for water sampling include:

Grab Sampling: This involves collecting a discrete sample at a specific location and time. It is useful for assessing water quality at a particular moment but may not capture temporal variations.

Passive Sampling: This technique uses devices that accumulate contaminants over time, providing a time-weighted average concentration. Passive samplers are particularly useful for detecting trace levels of pollutants and for understanding long-term exposure. epa.gov

Soil and Sediment Matrices: Soil is an inherently complex and heterogeneous medium, which makes representative sampling challenging. epa.gov The distribution of a compound like this compound in soil can be influenced by factors such as soil type, organic matter content, and moisture.

Key sampling strategies for soil include:

Judgmental Sampling: Based on historical data and site knowledge, samples are taken from areas with the highest expected contamination. epa.gov

Systematic Sampling: Samples are collected at regular, predetermined intervals in a grid pattern across the site. This ensures complete coverage of the area. epa.gov

Incremental Sampling (IS): This is a structured composite sampling method designed to provide a representative sample from a specific area or "decision unit." It involves collecting numerous small soil increments (typically 30-100) from across the decision unit, which are then combined to form a single sample for analysis. epa.gov This approach is highly effective at minimizing sampling errors and providing a reliable estimate of the mean contaminant concentration. epa.gov

Soil Core Sampling: This method is used to investigate contamination at different depths, providing a vertical profile of the contaminant distribution.

For both aquatic and soil sampling, quality control measures are essential. This includes the use of field blanks to check for contamination during the sampling process and proper sample preservation (e.g., cooling) to prevent degradation of the target analyte before analysis. nih.govcloudfront.net

Analytical Challenges in Environmental Traces

The detection and quantification of trace amounts of this compound and its analogs in complex environmental matrices present significant analytical challenges. These challenges arise from the typically low concentrations of the target compounds and the presence of interfering substances in the sample matrix. researchgate.net

Low Environmental Concentrations: Pharmaceuticals and their metabolites are often present in the environment at concentrations in the nanogram to microgram per liter (ng/L to µg/L) range. nih.gov Detecting such low levels requires highly sensitive analytical instrumentation. researchgate.net

Matrix Effects: Environmental samples like soil, sediment, and wastewater are complex mixtures containing numerous organic and inorganic compounds. These co-existing substances can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. researchgate.net Consequently, a critical step in the analytical workflow is sample preparation, which aims to isolate and pre-concentrate the target analytes while removing interfering components. env.go.jpnih.gov

Sample Preparation and Extraction: Effective sample preparation is crucial for reliable analysis. nih.gov

Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating organic pollutants from water samples. nih.goveurofins.com It involves passing the water sample through a cartridge containing a solid adsorbent that retains the target analytes, which are then eluted with a small volume of an organic solvent. eurofins.com

Liquid-Liquid Extraction (LLE): This classic method uses an immiscible organic solvent to extract the analytes from the aqueous phase. nih.gov

Soxhlet and Ultrasonic Extraction: These methods are frequently used for solid samples like soil and sediment to extract target compounds into a solvent. env.go.jp

Analytical Instrumentation: Due to the complexity and low concentration of the analytes, advanced analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. env.go.jpeurofins.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for analyzing polar, non-volatile compounds like many pharmaceuticals and their degradation products. nih.goveurofins.com Its high selectivity and sensitivity allow for the detection of trace-level contaminants in complex matrices. eurofins.com The use of techniques like multiple reaction monitoring (MRM) enhances specificity and reduces background noise. eurofins.com

To overcome quantification challenges from matrix effects, isotope dilution is often employed, where a stable isotope-labeled version of the analyte is added to the sample before extraction. eurofins.com

Theoretical Prediction of Environmental Behavior

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.org These models are valuable tools for predicting the environmental behavior of chemicals, especially for new or untested substances, thereby reducing the need for extensive and costly experimental testing. ecetoc.org The development of a QSAR model follows the principles established by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, and a mechanistic interpretation, if possible. researchgate.netresearchgate.net

QSAR models are built by establishing a statistical relationship between calculated molecular descriptors and an experimentally measured property for a set of known chemicals (the training set). ecetoc.org

Molecular Descriptors: These are numerical values that describe the chemical structure in terms of its topology, geometry, or electronic properties. Examples include molecular weight, logP (octanol-water partition coefficient), and quantum chemical parameters. ecetoc.orgnih.gov

Environmental Endpoints: These are the properties being predicted. For environmental fate, key endpoints include biodegradability, bioconcentration factor (BCF), soil sorption coefficient (Koc), and abiotic degradation rates. researchgate.netresearchgate.net

Once developed, the model's predictive power is evaluated using an independent set of chemicals (the test set). researchgate.net Various statistical methods, from multiple linear regression (MLR) to more complex machine learning approaches like random forest (RF), are used to build the models. nih.gov Publicly available tools and databases, such as the EPA's CompTox Chemistry Dashboard which utilizes OPERA models, provide predictions for a wide range of environmental fate and physicochemical properties. researchgate.net

Below is a table of common environmental fate endpoints and the types of molecular descriptors used in QSAR modeling.

Environmental Fate EndpointDescriptionCommon QSAR Descriptors
Biodegradation Half-LifeTime required for 50% of the compound to be degraded by microorganisms.Molecular weight, Number of specific functional groups, Topological indices
Bioconcentration Factor (BCF)Ratio of the chemical concentration in an organism to that in the surrounding water at steady state.LogP (Octanol-Water Partition Coefficient), Molecular size
Soil Sorption Coefficient (Koc)A measure of a chemical's tendency to adsorb to soil organic carbon.LogP, Water solubility, Electronic properties
Henry's Law ConstantIndicates the partitioning of a chemical between air and water.Vapor pressure, Water solubility
Atmospheric Hydroxylation RateRate of degradation in the atmosphere by hydroxyl radicals.Electronic descriptors, Presence of reactive sites

Persistence and Mobility Assessment

Assessing the environmental risk of a chemical like this compound involves evaluating its persistence and mobility. These two parameters determine how long a chemical will remain in the environment and how it will move between different environmental compartments (air, water, soil). oregonstate.edu

Persistence: Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by biotic (biological) or abiotic (chemical, photochemical) processes. oregonstate.edu It is commonly expressed as a degradation half-life (DT50), which is the time it takes for 50% of the initial concentration to disappear. oregonstate.edu Chemicals with long half-lives are considered persistent and pose a greater risk of long-term environmental exposure and accumulation. nih.gove3s-conferences.org

The persistence of ibuprofen, a well-studied analog, has been shown to be significant in the environment. It is often classified as a "persistent" pollutant because it has a long half-life, is not easily volatilized, and does not readily adsorb to sediment. e3s-conferences.org While wastewater treatment plants can remove a high percentage of ibuprofen, the remaining amounts are continuously discharged, leading to its pseudo-persistence in aquatic systems. mdpi.com Biodegradation is a primary pathway for its removal, although high concentrations can inhibit microbial activity. e3s-conferences.orgmdpi.com

Mobility: Mobility describes the potential for a chemical to move within and between environmental compartments. oregonstate.edu In the context of soil and water, mobility is largely governed by a chemical's tendency to adsorb to soil particles versus remaining dissolved in water. oregonstate.edu

Key indicators of mobility include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This is the most common parameter used to predict chemical mobility in soil. It measures the ratio of the chemical adsorbed per unit of organic carbon in the soil to the concentration of the chemical in the soil solution. A low Koc value indicates that the chemical is more likely to remain in the water phase and be mobile, potentially leaching into groundwater. oregonstate.edu

Water Solubility: Highly soluble chemicals tend to be more mobile in the environment. oregonstate.edu

Ibuprofen's physicochemical properties indicate it is a highly mobile compound in aquatic environments. nih.gov Studies on related compounds show that mobility can vary significantly depending on soil type and pH. wur.nl

The table below summarizes key environmental fate parameters for the analog ibuprofen, illustrating the concepts of persistence and mobility.

ParameterDefinitionTypical Value/Characteristic for Ibuprofen (Analog)Implication
Persistence (DT50)Time for 50% degradation.Considered long in the environment, leading to pseudo-persistence. nih.gove3s-conferences.orgLong-term presence in aquatic and soil systems.
Mobility (Koc)Tendency to adsorb to soil organic carbon.Low to moderate, indicating potential for movement in soil and water. nih.govPotential to leach into groundwater and be transported in surface water.
BiodegradationBreakdown by microorganisms.A primary degradation pathway, but can be slow and inhibited by high concentrations. e3s-conferences.orgIncomplete removal in natural systems and treatment plants.
PhotodegradationBreakdown by sunlight.Occurs, and rates can be enhanced by the presence of soil minerals like kaolinite. nih.govContributes to degradation, especially in sunlit surface waters.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Traditional synthesis routes for aryl ketones often rely on methods like Friedel-Crafts acylation. However, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-[4-(2-Methylpropyl)phenyl]propan-2-one.

Continuous Flow Synthesis: This technique offers significant advantages over conventional batch processing by improving reaction speed, safety, and scalability while minimizing byproduct formation. researchgate.netnih.gov A multi-step continuous flow process could be designed for the synthesis of α-halo ketone precursors or for the direct alkylation of ketones, eliminating the need for cryogenic conditions and reducing reaction times. acs.orgrsc.org Research could explore a telescoped three-step-one-flow process involving the in-line generation of organometallic reagents which then react with a suitable propanoyl source. nih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic routes is crucial. This could involve using non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste. rsc.orgresearchgate.netmdpi.com A potential avenue is the use of dimethyl carbonate as both a reagent and solvent over nano-crystalline catalysts, which has been shown to be an effective green process for other organic molecules. rsc.org Biocatalytic methods, employing enzymes to carry out specific synthetic steps, represent another promising green approach.

Photocatalysis: Light-mediated reactions offer mild and highly selective synthetic pathways. Future work could investigate the α-arylation of propanone enolates with a suitable 4-(2-methylpropyl)phenyl halide derivative using green-light-mediated photocatalysis, which has proven effective for forging C(sp²)-C(sp³) bonds in other cyclic ketones. chemrxiv.org

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for Synthesizing this compound Key Research Focus
Continuous Flow Increased yield, enhanced safety, reduced reaction time, facile scale-out. rsc.org Optimization of reactor design, flow rates, and reagent mixing; telescoping multiple reaction steps. nih.gov
Green Synthesis Reduced environmental impact, use of non-hazardous reagents, improved atom economy. rsc.org Development of biocatalysts, use of solventless conditions, application of recyclable catalysts.

| Photocatalysis | High selectivity, mild reaction conditions, operational simplicity, use of light as a sustainable energy source. chemrxiv.org | Screening of photocatalysts, optimization of light source and wavelength, expansion of substrate scope. |

Advanced Mechanistic Studies of Reactivity

A deep understanding of the reactivity of this compound is fundamental for its potential application. Future studies should move beyond simple characterization to advanced mechanistic investigations.

Enolate Formation Kinetics: The protons on the carbons alpha to the carbonyl group are acidic, allowing for the formation of two possible regioisomeric enolates. Kinetic and thermodynamic control of enolate formation dictates the outcome of subsequent alkylation or aldol (B89426) reactions. masterorganicchemistry.comjove.com Advanced studies could probe the regioselectivity of enolate formation using different bases (e.g., lithium diisopropylamide vs. alkoxides), solvents, and temperatures. researchgate.netmasterorganicchemistry.com The influence of the bulky 4-isobutylphenyl group on the stereoselectivity of kinetic enolate formation would be a key area of investigation. acs.org

Photochemical Reactivity: Aryl ketones are well-known for their rich photochemistry. thieme-connect.com Research should investigate the potential for Norrish Type II reactions if the side chain is modified to contain an abstractable γ-hydrogen. acs.org Furthermore, the molecule could act as a photosensitizer, similar to benzophenone, to induce other chemical transformations. thieme-connect.com Studies on its excited state lifetime, intersystem crossing efficiency, and reactivity in photo-induced hydrogen abstraction or energy transfer processes are warranted.

Directed Reactivity: The ketone's carbonyl group could act as a directing group in transition-metal-catalyzed reactions, such as C-H activation or cross-coupling on the aromatic ring. rsc.org Mechanistic studies could elucidate the coordinating effect of the carbonyl oxygen on a metal center, potentially overriding normal reactivity patterns and enabling site-selective functionalization of the phenyl ring. rsc.org

In-Depth Computational Modeling and Prediction

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the compound's geometric and electronic structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. acs.org More advanced DFT studies could model the transition states for key reactions, such as enolate formation or photocatalytic steps, to provide insight into reaction mechanisms and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the dynamic behavior of molecules and their interactions with their environment. researchgate.net Future research could use MD simulations to model the interaction of this compound with biological targets like lipid bilayers or enzyme active sites. nih.govnih.gov This could predict its membrane permeability and potential binding modes, guiding the design of in vitro biological assays. mdpi.comsemanticscholar.org

Table 2: Proposed Computational Studies and Potential Insights

Computational Method Research Target Predicted Outcome/Insight
DFT Transition state modeling of enolization Rationalization of kinetic vs. thermodynamic product ratios; prediction of regioselectivity. researchgate.net
DFT Spectroscopic property prediction Aiding in the structural confirmation and analysis of experimental IR, Raman, and NMR data. acs.org
MD Simulations Interaction with model lipid bilayers Prediction of membrane partitioning and orientation, providing clues about bioavailability. nih.gov

| MD Simulations | Docking with enzyme active sites | Identification of potential biological targets and key intermolecular interactions (e.g., hydrogen bonding). nih.gov |

Exploration of Diverse Biological Interactions In Vitro

The structural similarity of this compound to other biologically active phenylpropanoids suggests that its own bioactivity is an important and unexplored field.

Antimicrobial and Antifungal Screening: Many essential oils containing aldehydes and ketones exhibit antimicrobial properties. mst.edunih.govmdpi.com A logical first step would be to perform in vitro screening of the compound against a panel of pathogenic Gram-positive and Gram-negative bacteria and fungi using methods like disk diffusion and determination of the minimum inhibitory concentration (MIC). nih.gov

Enzyme Inhibition Assays: Given its structural relation to ibuprofen (B1674241), a known cyclooxygenase (COX) inhibitor, it would be pertinent to investigate its ability to inhibit COX-1 and COX-2 enzymes. Further studies could explore its potential as an inhibitor for other enzymes where aromatic ketones have shown activity.

Cytotoxicity Studies: The compound could be evaluated for its cytotoxic effects against various human cancer cell lines. Many natural and synthetic compounds containing phenylpropanoid or ketone moieties have demonstrated antiproliferative activity.

Development of Ultrasensitive Analytical Techniques

The ability to detect trace amounts of this compound could be important in various contexts, such as metabolite analysis or environmental monitoring. Research into novel, highly sensitive detection methods is therefore a valuable pursuit.

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique capable of detecting molecules at extremely low concentrations, down to the single-molecule level. clinmedjournals.org Future work could focus on developing SERS-active substrates, such as gold or silver nanoparticles, that are optimized for the adsorption and signal enhancement of this compound. chemisgroup.usresearchgate.net This could lead to a rapid and ultrasensitive method for its detection in complex matrices. nih.govmdpi.com

Electrochemical Sensors: Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization into point-of-care devices. nih.govameteksi.com Research could be directed towards designing an electrochemical sensor for this specific ketone. nih.gov This might involve modifying an electrode with a specific enzyme or a molecularly imprinted polymer that selectively binds to the target analyte, generating a measurable electrical signal. elsevierpure.com

Role in Advanced Materials Science or Catalyst Design

The inherent chemical functionalities of this compound suggest its potential as a building block or functional component in materials science.

Photoinitiators for Polymerization: Aromatic ketones are widely used as Type II photoinitiators, which generate initiating radicals via hydrogen abstraction from a co-initiator upon UV irradiation. rsc.orgmdpi.com The structure of this compound is analogous to that of benzophenone, a classic photoinitiator. Future research should explore its efficacy in initiating the photopolymerization of monomers like acrylates, potentially for applications in coatings, adhesives, or 3D printing. anu.edu.auresearchgate.netmdpi.com Its performance could be compared to existing photoinitiators regarding initiation efficiency, absorption wavelength, and compatibility with different monomer systems.

Polymer Building Block: The molecule could be chemically modified to introduce polymerizable groups (e.g., vinyl, epoxy) or reactive sites for condensation polymerization. Incorporating the bulky isobutylphenyl group into a polymer backbone could impart unique properties such as altered solubility, thermal stability, or refractive index.

Q & A

What are the optimal synthetic routes for 1-[4-(2-Methylpropyl)phenyl]propan-2-one, and how can reaction conditions be optimized to improve yield?

Level: Basic
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where 4-isobutylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization steps include:

  • Catalyst loading: Reducing excess AlCl₃ minimizes side reactions like polyacylation.
  • Temperature control: Maintaining 0–5°C during acylation prevents thermal degradation.
  • Workup procedures: Quenching with ice-water followed by solvent extraction (e.g., dichloromethane) improves purity .
    Alternative routes involve bromination of precursor ketones using N-bromosuccinimide (NBS) under radical initiation, though this is less common for the parent compound .

How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

Level: Advanced
Methodological Answer:
X-ray crystallography paired with SHELX programs (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and stereochemistry in derivatives. For example:

  • Data collection: High-resolution (~0.8 Å) datasets reduce refinement errors.
  • Twinned data handling: SHELXL’s TWIN/BASF commands address crystal twinning, common in bulky aromatic derivatives .
  • Validation: The PLATON tool integrates with SHELX to validate hydrogen bonding and π-π stacking interactions, as seen in ibuprofen-derived triazole structures .

What metabolic pathways are predicted for this compound based on analogous compounds, and how can these be validated experimentally?

Level: Advanced
Methodological Answer:
Analogous ketones like 4-MTA undergo oxidative deamination to form propan-2-one metabolites, followed by:

  • Reduction: Alcohol dehydrogenase converts the ketone to 1-[4-(2-methylpropyl)phenyl]propan-2-ol.
  • Conjugation: Phase II metabolism via glucuronidation/sulfation, detectable using LC-MS/MS with enzymatic hydrolysis (β-glucuronidase) .
    Validation strategies:
  • In vitro assays: Liver microsomes or recombinant CYP450 isoforms identify primary oxidative enzymes.
  • Isotopic labeling: Deuterated analogs track metabolic fate using mass spectrometry .

Which analytical techniques are most effective for purity assessment and quantification of this compound in complex mixtures?

Level: Basic
Methodological Answer:

  • HPLC-DAD: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve the compound from polar impurities. Detection at 254 nm optimizes sensitivity .
  • GC-MS: Suitable for volatile derivatives (e.g., silylated alcohols). Use DB-5MS columns and electron ionization (70 eV) for fragmentation pattern matching .
  • NMR: ¹³C NMR distinguishes regioisomers; the carbonyl carbon (C=O) appears at ~205 ppm, while aromatic carbons show splitting patterns dependent on substitution .

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic attack sites: The para position to the isobutyl group is most reactive due to electron-donating effects.
  • Transition states: Modeling bromination reveals lower activation energy for meta-bromination versus ortho, aligning with experimental regioselectivity .
    Software: Gaussian or ORCA for energy minimization; Multiwfn for electron localization function (ELF) analysis.

What strategies mitigate byproduct formation during halogenation of this compound?

Level: Advanced
Methodological Answer:
Common byproducts (e.g., dihalogenated species) arise from overreaction. Mitigation approaches:

  • Controlled stoichiometry: Use 1.1 equivalents of bromine or NBS to limit polyhalogenation.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce radical side reactions.
  • Catalyst tuning: FeBr₃ enhances selectivity for monobromination at the meta position .
    Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product.

How does the steric bulk of the 2-methylpropyl group influence the compound’s spectroscopic and crystallographic properties?

Level: Advanced
Methodological Answer:
The isobutyl group induces:

  • Crystallographic effects: Distorted chair conformations in derivatives, as seen in morpholine-containing analogs .
  • NMR splitting: Diastereotopic protons on the isobutyl CH₂ group split into complex multiplets in ¹H NMR.
  • IR spectroscopy: C-H stretching vibrations of the tert-butyl moiety appear as sharp peaks near 2960 cm⁻¹ .

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